molecular formula C7H8O3 B1210430 3-Methoxycatechol CAS No. 934-00-9

3-Methoxycatechol

Cat. No.: B1210430
CAS No.: 934-00-9
M. Wt: 140.14 g/mol
InChI Key: LPYUENQFPVNPHY-UHFFFAOYSA-N
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Description

3-Methoxycatechol (C₇H₈O₃, molecular weight: 140.14 g/mol), also known as 3-methoxy-1,2-benzenediol, is a phenolic compound characterized by a catechol backbone (1,2-dihydroxybenzene) with a methoxy (-OCH₃) substituent at the 3-position. It is naturally found in wood vinegars (e.g., litchi and mangrove wood vinegar) and is a key intermediate in lignin depolymerization processes . Its chemical structure confers unique reactivity, influencing its biological, catalytic, and environmental behaviors compared to other catechol derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxycatechol can be synthesized through several methods. One common method involves the methylation of catechol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 3-methoxyphenol using hydrogen peroxide in the presence of a catalyst. This method is efficient and yields a high purity product. The reaction is carried out at controlled temperatures to ensure optimal conversion rates .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycatechol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

Vasodilatory Effects
Recent studies have demonstrated that 3-methoxycatechol exhibits significant vasodilatory effects. It has been shown to relax vascular smooth muscle through the activation of voltage-gated potassium channels (K V) without affecting coronary circulation. This compound was found to decrease arterial blood pressure in spontaneously hypertensive rats, making it a candidate for developing new antihypertensive agents .

Anticancer Potential
this compound has been explored for its anticancer properties, particularly in the context of pancreatic ductal adenocarcinoma (PDAC). In preliminary screenings, it was identified as a compound that may selectively target hypoxic cells within tumors, which could enhance therapeutic efficacy for PDAC patients . The compound's mechanism of action and toxicity are currently under investigation to better understand its potential as a treatment option.

Biosynthesis and Lignin Valorization

Production of Purpurogallin
this compound serves as a substrate for the biosynthesis of purpurogallin, a compound with known antioxidant and anti-inflammatory properties. A novel method has been developed to convert this compound into purpurogallin using bacterial laccases. This process not only provides insights into lignin valorization but also suggests sustainable pathways for producing valuable natural compounds from lignin-derived chemicals .

Toxicological Studies

Despite its potential benefits, studies have indicated that this compound may possess carcinogenic properties. Research involving rat models showed that while it could inhibit certain types of gastric lesions, it also promoted esophageal carcinogenesis under specific conditions. This duality highlights the need for careful evaluation of its safety profile in therapeutic applications .

Summary of Key Findings

Application AreaFindings
Vasodilation Activates K V channels; decreases blood pressure in hypertensive rats .
Anticancer Research Potential hypoxia-targeting agent in PDAC; ongoing studies on mechanism and toxicity .
Biosynthesis Converts to purpurogallin via bacterial laccases; sustainable production methods explored .
Toxicology Exhibits carcinogenic properties in certain models; requires further safety assessments .

Mechanism of Action

The mechanism of action of 3-methoxycatechol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. In enzymatic reactions, it serves as a substrate for enzymes such as catechol-O-methyltransferase, which catalyzes the methylation of catechols. This interaction is crucial in the metabolism of catecholamines and other biologically active compounds .

Comparison with Similar Compounds

Chemical Structure and Reactivity

The structural differences between 3-methoxycatechol and related compounds significantly impact their chemical reactivity:

Compound Substituents Key Reactivity Features
Catechol 1,2-dihydroxybenzene High susceptibility to oxidation; forms stable quinones.
4-Methylcatechol 4-methyl, 1,2-dihydroxybenzene Enhanced steric hindrance compared to catechol; moderate oxidation rates.
This compound 3-methoxy, 1,2-dihydroxybenzene Methoxy group reduces electron density, slowing oxidation; undergoes extradiol cleavage.
Guaiacol 2-methoxy, 1-hydroxybenzene Lacks a second hydroxyl group; less reactive in radical scavenging.
  • Enzymatic Oxidation :

    • In substrate specificity studies using Pseudomonas pyrocatechase, this compound exhibits a low relative oxidation rate (0.8%) compared to catechol (100%) and 4-methylcatechol (90%) due to steric and electronic effects of the methoxy group .
    • Unlike catechol, this compound undergoes both intradiol and extradiol cleavage pathways, producing α-hydroxymuconate derivatives under alkaline conditions .
  • Catalytic Degradation: During lignin depolymerization, this compound is an intermediate formed from 2,6-dimethoxyphenol via vanadium-catalyzed C-O bond cleavage. It further degrades to pyrogallol (1,2,3-trihydroxybenzene) in water at 280°C, with 93% conversion efficiency .

Antioxidant and Toxicological Effects

  • Antioxidant Potential: this compound is a minor antioxidant in wood vinegars, with weaker radical scavenging activity than catechol and syringol due to its methoxy group reducing phenolic hydrogen availability .
  • Carcinogenic Promotion: In rat models, this compound promotes esophageal carcinogenesis independently of sodium nitrite (NaNO₂), whereas catechol requires NaNO₂ co-administration. Both compounds induce forestomach hyperplasia, but this compound’s effects are less potent than butylated hydroxyanisole (BHA) .

Antiplatelet Activity

  • Antiplatelet effects of catechol derivatives correlate with substituent size:
    • Activity Ranking : 3-Methylcatechol > 3-Fluorocatechol > 3-Isopropylcatechol > this compound.
    • The methoxy group in this compound reduces inhibition of platelet aggregation by ~50% compared to 3-methylcatechol .

Binding Affinity

  • This compound shows weak binding to siderocalin (a mammalian siderophore-binding protein) due to steric hindrance from the methoxy group. In contrast, catechol and 2,3-dihydroxybenzoic acid bind strongly .

Environmental Impact and Detection

  • Contamination :
    • This compound, catechol, and 4-methylcatechol are water contaminants from industrial and agricultural waste. Their persistence varies with substituents; methoxy groups may enhance stability in aqueous environments .
  • Detection: Enzymatic biosensors using graphene/PEDOT-modified electrodes detect this compound at nanomolar concentrations, with sensitivity comparable to catechol and 4-methylcatechol .

Key Research Findings and Contradictions

  • Dual Role in Lignin Chemistry :
    • This compound is classified as both a syringyl (S) and guaiacyl (G) component in lignin depolymerization due to overlapping NMR signals, complicating yield calculations .
  • Divergent Carcinogenicity: While this compound promotes esophageal cancer independently of NaNO₂, it inhibits glandular stomach carcinogenesis when combined with NaNO₂, suggesting tissue-specific mechanisms .

Biological Activity

3-Methoxycatechol (3-MOC) is a naturally occurring phenolic compound that has garnered interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, based on recent studies.

Chemical Structure and Properties

This compound is a methoxy-substituted catechol derivative with the molecular formula C_8H_10O_3. Its structure allows it to participate in various biochemical interactions, making it a candidate for pharmacological research.

1. Vasodilatory Effects

Recent studies have highlighted the vasodilatory properties of 3-MOC. In experiments involving isolated rat aortic rings, 3-MOC demonstrated significant vasorelaxant effects with an effective concentration (EC50) ranging from approximately 10 to 24 μM. It was found to relax vascular smooth muscle without affecting heart rate, indicating its potential as an antihypertensive agent. The mechanism of action involves the activation of voltage-gated potassium channels (K_V), which was supported by docking studies with the K_V7.4 channel .

2. GPR35 Agonism

This compound has been identified as an agonist for the GPR35 receptor, which is involved in various physiological processes. In comparative studies, it exhibited agonistic activity with an EC50 of 147 ± 15 μM, suggesting a moderate potency among catecholic compounds. The efficacy of 3-MOC in activating GPR35 was comparable to other catecholics but showed distinct inhibition profiles when subjected to antagonistic treatments .

3. Antiviral Properties

Research has also explored the antiviral potential of 3-MOC. In vitro studies indicated that it possesses antiviral activity against certain viruses, although the specific mechanisms remain under investigation. The compound's ability to interfere with viral replication pathways could be attributed to its phenolic structure, which is known to interact with viral proteins .

The biological activities of 3-MOC can be attributed to several mechanisms:

  • Vasodilation : Activation of K_V channels leads to hyperpolarization and relaxation of vascular smooth muscle cells.
  • GPR35 Activation : Modulates intracellular signaling pathways that influence inflammation and pain perception.
  • Antiviral Activity : Potentially disrupts viral entry or replication through interactions with viral components.

Case Study: Vasodilatory Mechanism

A study conducted on spontaneously hypertensive rats demonstrated that administration of 3-MOC resulted in decreased arterial blood pressure without altering heart rate. This effect was potentiated by cAMP and cGMP pathways, further confirming its role as a vasodilator .

Comparative Study: GPR35 Agonists

In a comparative analysis of catecholic compounds, 3-MOC was shown to have lower potency than pyrogallol but similar efficacy in activating GPR35. The findings suggest that while 3-MOC may not be the most potent agonist, its effects are significant enough to warrant further investigation for therapeutic applications .

Data Summary

Biological ActivityEC50 (μM)MechanismReference
Vasodilation10 - 24K_V channel activation
GPR35 Agonism147 ± 15Receptor-mediated signaling
Antiviral ActivityNot quantifiedViral replication interference

Q & A

Basic Research Questions

Q. How is the lipophilicity (logP) of 3-Methoxycatechol determined, and why is this parameter critical for experimental design?

  • Methodological Answer : The logP value, representing the partition coefficient between octanol and water, is determined experimentally using the shake-flask method or via computational modeling. For this compound, logP values range from -1.63 to 0.98 depending on solvent systems (e.g., water/hexane, water/ethyl acetate), as measured by HPLC or potentiometric titration . This parameter informs solubility predictions, bioavailability, and environmental fate, particularly in studies involving cellular uptake or redox interactions.

Q. What experimental models are utilized to investigate the carcinogenic potential of this compound?

  • Methodological Answer : Rat multiorgan carcinogenesis models are commonly employed, where this compound is administered alongside initiators like MNNG or DBN. Endpoints include histopathological assessment of hyperplasia in the forestomach or esophagus, with simultaneous controls for nitrosamine formation (e.g., NaNO2 co-treatment). Hyperplasia severity is quantified via tissue staining (e.g., H&E) and comparative analysis of epithelial thickness .

Q. What key physicochemical properties of this compound are critical for safe laboratory handling?

  • Methodological Answer : Key properties include its molecular weight (140.14 g/mol), melting/boiling points (e.g., reduced pressure boiling point ≈402–420 K), and redox activity. Safety protocols emphasize PPE (nitrile gloves, EN149 respirators) due to its reactivity in aqueous and oxidative environments. Stability under storage conditions (e.g., inert atmosphere) is validated via NMR or LC-MS to prevent degradation .

Advanced Research Questions

Q. How does this compound participate in redox reactions with manganese oxides, and what environmental implications does this have?

  • Methodological Answer : this compound reduces Mn(III/IV) oxides via surface complexation and electron transfer, forming soluble Mn(II). Reactivity is assessed using batch experiments at pH 7.2, with Mn dissolution quantified via ICP-MS. This process mimics natural organic matter interactions, influencing biogeochemical cycling of manganese and contaminant mobilization in soils .

Q. What mechanisms underlie this compound’s role in lignin catalytic pyrolysis?

  • Methodological Answer : During syringol pyrolysis over HZSM-5 catalysts, this compound forms via demethylation (T ≈500°C). Reaction pathways are traced using photoionization mass spectrometry (PI-MS) and <sup>13</sup>C labeling. Competing pathways include dehydroxylation to guaiacol derivatives or dehydration to fulvenones, with product distributions analyzed via GC-MS .

Q. How does this compound modulate oxidative stress and gene expression in human keratinocytes or melanocytes?

  • Methodological Answer : Dose-dependent suppression of MITF, TYR, TRP1, and TRP2 genes is evaluated using qRT-PCR in primary melanocytes (5–10 μM treatments). Oxidative stress markers (e.g., HMOX1, GCLM) are quantified via luciferase assays or RNA-seq. Contradictions between carcinogenic and anti-pigmentation effects are resolved by tissue-specific metabolic activation (e.g., esophageal vs. dermal microenvironments) .

Q. What techniques characterize this compound’s binding to TiO2 nanoparticles, and how does substituent electronic effects influence this interaction?

  • Methodological Answer : FTIR spectroscopy identifies binuclear bidentate binding to surface Ti atoms, while stability constants (≈10<sup>3</sup> M<sup>−1</sup>) are derived from Benesi-Hildebrand plots. DFT calculations correlate substituent effects (e.g., methoxy vs. nitro groups) with charge-transfer complex stability and bandgap reduction .

Q. How are oxidation products of this compound at air-water interfaces analyzed, and what role do hydroxyl radicals play?

  • Methodological Answer : Oxidation by O3c ≈1 μs) is studied using aerosol flow reactors coupled with HR-MS. Products like carboxylic acids and quinones are identified, with HO• generation quantified via spin-trapping ESR. Structure-activity relationships compare this compound’s reactivity to methyl- or nitro-substituted analogs .

Q. Contradiction Resolution

Q. How can researchers reconcile this compound’s carcinogenic effects with its gene-suppressing roles in melanocytes?

  • Methodological Answer : Tissue-specific metabolic activation (e.g., CYP450 isoforms in esophagus) versus direct redox activity in melanocytes explains divergent outcomes. Comparative transcriptomics across tissues, coupled with ROS quantification (e.g., DCFDA assays), clarifies context-dependent mechanisms. Dose-response curves in parallel models (e.g., forestomach vs. melanocyte cultures) further validate dual roles .

Properties

IUPAC Name

3-methoxybenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYUENQFPVNPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4020826
Record name 3-Methoxycatechol
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Molecular Weight

140.14 g/mol
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CAS No.

934-00-9
Record name 3-Methoxycatechol
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Record name 3-METHOXYCATECHOL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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